molecular formula C5H7F2N3 B13610038 3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine

3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13610038
M. Wt: 147.13 g/mol
InChI Key: ZZANPIHOSDZFKY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of difluoroacetic acid with a suitable pyrazole precursor under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or copper to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H7F2N3

Molecular Weight

147.13 g/mol

IUPAC Name

3-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine

InChI

InChI=1S/C5H7F2N3/c1-2-3(8)4(5(6)7)10-9-2/h5H,8H2,1H3,(H,9,10)

InChI Key

ZZANPIHOSDZFKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)F)N

Origin of Product

United States

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